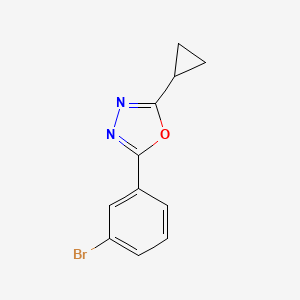

2-(3-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzohydrazide with cyclopropyl isocyanate under acidic conditions to form the desired oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to improve efficiency and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, although these reactions are less common.

Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aniline derivative, while a Suzuki-Miyaura coupling with a boronic acid would produce a biaryl compound.

Applications De Recherche Scientifique

2-(3-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mécanisme D'action

The mechanism of action of 2-(3-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Phenyl-5-cyclopropyl-1,3,4-oxadiazole: Lacks the bromine substituent, which may affect its reactivity and biological activity.

2-(3-Chlorophenyl)-5-cyclopropyl-1,3,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and applications.

2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole: Substitution of the cyclopropyl group with a methyl group, which may influence its steric and electronic properties.

Uniqueness

2-(3-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole is unique due to the presence of both the bromine atom and the cyclopropyl group. The bromine atom can participate in various substitution reactions, while the cyclopropyl group can provide steric hindrance, affecting the compound’s reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

The compound 2-(3-bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole (CAS: 39959-43-8) belongs to the oxadiazole family, which is renowned for its diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a five-membered heterocyclic ring containing nitrogen atoms. The presence of bromine and cyclopropyl groups contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Oxadiazoles have been extensively studied for their antimicrobial properties. Research indicates that derivatives of oxadiazole exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). For instance, related compounds have shown minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against Mtb strains .

Table 1 summarizes the antimicrobial activity of various oxadiazole derivatives:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Mtb H37Rv | TBD |

| Compound 4a | Mtb H37Ra | 0.045 |

| Compound 3b | E. coli | TBD |

Anti-inflammatory Activity

Oxadiazoles are also recognized for their anti-inflammatory effects. A study demonstrated that compounds with the oxadiazole moiety exhibited anti-inflammatory activities ranging from 33.3% to 61.9% when tested in vivo . Notably, compounds with specific substitutions showed enhanced activity compared to standard anti-inflammatory drugs.

Table 2 illustrates the anti-inflammatory activities of selected oxadiazole derivatives:

| Compound | Anti-inflammatory Activity (%) | Standard Comparison (%) |

|---|---|---|

| This compound | TBD | Indomethacin (64.3) |

| Compound 4c | 59.5 | Indomethacin (64.3) |

| Compound 4i | 61.9 | Indomethacin (64.3) |

Anticancer Activity

The anticancer potential of oxadiazoles has gained attention in recent years. Compounds related to this compound have shown promise in inhibiting cancer cell proliferation across various cell lines. For example, a related compound demonstrated an IC50 value of approximately 11.5 µM against HepG2 liver cancer cells .

Table 3 provides a comparison of anticancer activities:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Sorafenib | HepG2 | TBD |

| Compound 12b | MDA-MB-231 | 11.6 |

The mechanisms through which oxadiazoles exert their biological effects include:

- Inhibition of Enzymatic Activity : Oxadiazoles can inhibit key enzymes involved in inflammatory pathways and microbial resistance mechanisms.

- Cell Cycle Arrest : Certain derivatives induce apoptosis in cancer cells by disrupting cell cycle progression.

- Antimicrobial Mechanisms : These compounds may target bacterial cell walls or inhibit essential metabolic pathways.

Case Studies

Several case studies highlight the efficacy of oxadiazoles in clinical settings:

- Tuberculosis Treatment : A study involving a series of oxadiazole derivatives showed promising results in vitro against resistant strains of Mtb.

- Cancer Therapy : Clinical trials with modified oxadiazoles indicated reduced tumor growth in animal models when combined with standard chemotherapy agents.

Propriétés

IUPAC Name |

2-(3-bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-9-3-1-2-8(6-9)11-14-13-10(15-11)7-4-5-7/h1-3,6-7H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKCCLXZMCCSGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.